Hydrogen‑Bond Donor Count of 1 (vs 2 or 0 for Closest Analogs) Constrains Target‑Binding Topology
4‑Bromo‑N,3,5‑trimethylbenzene‑1‑sulfonamide contains exactly one hydrogen‑bond donor (the N–H of the secondary sulfonamide), whereas the primary sulfonamide analog 4‑bromo‑3,5‑dimethylbenzenesulfonamide has two donors and the tertiary analog 4‑bromo‑N,N,3‑trimethylbenzenesulfonamide has zero [1]. This discrete difference alters the geometry and number of hydrogen bonds that can be formed in a target binding site, directly affecting binding free energy and selectivity [2].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | 4-bromo-3,5-dimethylbenzenesulfonamide (HBD = 2); 4-bromo-N,N,3-trimethylbenzenesulfonamide (HBD = 0); 4-bromo-N-methylbenzenesulfonamide (HBD = 1) |
| Quantified Difference | Target has one fewer donor than the primary sulfonamide and one more than the tertiary sulfonamide |
| Conditions | Computed molecular property (PubChem Cactvs 3.4.8.24) [1] |
Why This Matters
For procurement, a single‑donor sulfonamide occupies a specific H‑bond niche; replacing it with a zero‑ or two‑donor analog will alter binding stoichiometry and likely invalidate existing SAR, requiring re‑screening.
- [1] 4-Bromo-N,3,5-trimethylbenzene-1-sulfonamide – Computed Properties. PubChem CID 130548899. https://pubchem.ncbi.nlm.nih.gov/compound/130548899 (accessed 2026-04-28). View Source
- [2] Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. NCBI. https://www.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
